Lead(II) citrate trihydrate

描述

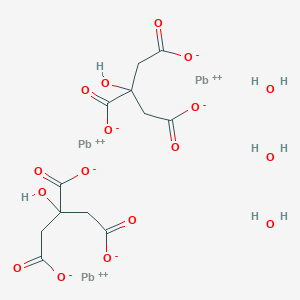

Lead(II) citrate trihydrate is a chemical compound composed of lead and citric acid, with the chemical formula ( \text{Pb}_3(\text{C}_6\text{H}_5\text{O}_7)_2 \cdot 3\text{H}_2\text{O} ). It appears as a white, odorless powder or crystals and is primarily used as an enhancer for heavy metal staining in electron microscopy . This compound is highly reactive with carbon dioxide and is soluble in water and slightly soluble in alcohol .

准备方法

Lead(II) citrate trihydrate can be synthesized through the reaction of lead(II) acetate with citric acid in an aqueous solution. The reaction is typically carried out at room temperature, and the product is then crystallized from the solution. Industrial production methods involve similar processes but on a larger scale, ensuring high purity and yield .

化学反应分析

Lead(II) citrate trihydrate undergoes various chemical reactions, including:

Oxidation and Reduction: Lead(II) can be oxidized to lead(IV) in the presence of strong oxidizing agents.

Substitution Reactions: Lead(II) citrate can react with halide ions to form lead halides, such as lead(II) chloride.

Complex Formation: It can form complexes with other ligands, enhancing its solubility and reactivity.

Common reagents used in these reactions include halide salts, oxidizing agents, and complexing agents. Major products formed from these reactions include lead halides and various lead complexes .

科学研究应用

Electron Microscopy

Heavy Metal Staining:

Lead(II) citrate trihydrate is predominantly used as a heavy metal stain in electron microscopy. It enhances the contrast of cellular structures by binding to osmium and uranyl acetate, which are commonly used in staining protocols. This application is crucial for visualizing fine cellular details under an electron microscope, allowing for improved clarity and resolution of biological specimens .

Preparation Techniques:

To achieve optimal staining results, specific preparation techniques are necessary. Solutions must be prepared in a CO2-free environment to prevent the formation of lead carbonate precipitates, which can interfere with staining efficacy. Techniques such as boiling distilled water and using sodium hydroxide to absorb atmospheric CO2 are recommended .

Battery Manufacturing

Lead-Acid Batteries:

this compound has been investigated for its role in the recycling of lead-acid battery pastes. Research indicates that it can be synthesized from spent battery materials, providing a pathway for recovering lead while minimizing environmental impact. The synthesis process involves heating citric acid solutions with lead compounds, resulting in finely dispersed lead oxide powders suitable for battery paste production .

Case Study:

A study focused on optimizing the recycling process found that lead citrate produced from spent battery materials exhibited favorable properties for use in new battery pastes. The crystallite sizes of the resultant materials were suitable for enhancing battery performance .

Environmental Applications

Chemical Manufacturing:

this compound is utilized in various chemical manufacturing processes, particularly those involving surface treatments and mineral processing. Its solubility and reactivity make it suitable for applications where lead ions are required as part of a chemical reaction or treatment process .

Safety Considerations:

Given the toxicity associated with lead compounds, strict safety protocols must be followed during handling and application. Regulatory assessments highlight the need for careful management of lead-containing substances to mitigate environmental risks .

Research and Development

Material Science:

In material science research, lead citrate is studied for its structural properties and potential applications in developing new materials. For instance, its thermal decomposition behavior has been characterized to understand its stability and reactivity under different conditions .

Spectroscopic Studies:

Advanced spectroscopic techniques have been employed to investigate the structural characteristics of lead citrate complexes. These studies contribute to a deeper understanding of lead-citrate interactions and their implications in various chemical contexts .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Electron Microscopy | Enhances contrast in biological samples through heavy metal staining | Essential for high-resolution imaging |

| Battery Manufacturing | Used in recycling processes for lead-acid batteries | Produces suitable materials for new pastes |

| Chemical Manufacturing | Involved in surface treatments and mineral processing | Soluble and reactive properties |

| Research & Development | Studied for structural properties and thermal behavior | Insights into stability and reactivity |

作用机制

The primary mechanism of action of lead(II) citrate trihydrate in electron microscopy involves its ability to bind to heavy metals like osmium and uranyl acetate. This binding enhances the contrast of cellular structures, making them more visible under an electron microscope . The molecular targets include cellular membranes and other structures that interact with the heavy metals.

相似化合物的比较

Lead(II) citrate trihydrate can be compared with other lead(II) compounds, such as:

Lead(II) acetate: Used in similar applications but differs in its solubility and reactivity.

Lead(II) chloride: Commonly used in chemical synthesis and has different physical properties.

Lead(II) nitrate: Used in pyrotechnics and as a heat stabilizer in nylon and polyesters.

The uniqueness of this compound lies in its specific application in electron microscopy and its ability to enhance contrast by binding to heavy metals .

生物活性

Lead(II) citrate trihydrate, with the chemical formula , is a lead salt of citric acid that has garnered attention due to its biological activity and toxicity. This article explores its biological properties, toxicological effects, and environmental implications based on diverse research findings.

This compound is a crystalline compound that can be synthesized through the reaction of lead(II) acetate with citric acid. The compound is characterized by its solubility in water, which facilitates the release of lead ions into biological systems.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 1,263.2 g/mol |

| Solubility | Soluble in water |

| Hazard Classification | Toxic, hazardous to aquatic life |

Toxicological Profile

This compound is classified as a hazardous substance due to its potential to cause acute and chronic toxicity. The primary concerns associated with lead exposure include:

- Acute Toxicity : It is toxic if ingested or inhaled, with symptoms including gastrointestinal distress and neurological effects.

- Chronic Effects : Prolonged exposure can lead to cumulative lead poisoning, affecting the central nervous system, kidneys, and reproductive health .

- Teratogenicity : There is evidence suggesting that lead compounds may adversely affect fetal development, potentially leading to developmental disorders .

Biological Activity

The biological activity of lead compounds, including this compound, primarily stems from their interaction with cellular processes. Research indicates several mechanisms through which lead exerts its effects:

- Enzyme Inhibition : Lead can inhibit various enzymes involved in critical metabolic pathways, disrupting normal cellular functions.

- Oxidative Stress : Lead exposure induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and inflammation.

- Neurotoxicity : Lead has been shown to interfere with neurotransmitter release and synaptic function, contributing to neurodegenerative conditions .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Study on Neurodevelopmental Effects : Research conducted on animal models demonstrated that exposure to lead(II) citrate resulted in significant impairments in learning and memory functions. The study attributed these effects to alterations in synaptic plasticity due to oxidative damage .

- Aquatic Toxicity Assessment : A comprehensive assessment revealed that this compound poses a substantial risk to aquatic organisms. The compound was found to be very toxic to fish and other aquatic life forms, leading to recommendations for strict regulation of its use in industrial applications .

Environmental Impact

The environmental persistence of lead compounds raises concerns regarding their bioaccumulation and long-term ecological effects. This compound's solubility facilitates the leaching of lead ions into water systems, posing risks to both human health and wildlife.

- Bioaccumulation Potential : Lead tends to accumulate in the food chain, leading to higher concentrations in predatory species.

- Regulatory Status : Due to its toxicity, many countries have implemented regulations limiting the use of lead-containing compounds in consumer products and industrial applications .

属性

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;lead(2+);trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3H2O.3Pb/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H2;;;/q;;;;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPMGSCJCDAUMP-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Pb+2].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O17Pb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370602 | |

| Record name | Lead(II) citrate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1.05e+03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6107-83-1 | |

| Record name | Lead(II) citrate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropane-1,2,3-tricarboxylate;lead(2+);trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。